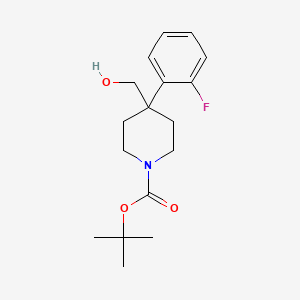![molecular formula C12H23NO3 B8491189 tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate](/img/structure/B8491189.png)
tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
Descripción general
Descripción
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1S,3R,4R)-3-hydroxy-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate include:
- tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate analogs with different substituents on the cyclohexyl ring.
- Other carbamates with similar structures but different functional groups .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a carbamate group.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m1/s1 |
Clave InChI |
CBZNOKAFOMSSLW-KXUCPTDWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C[C@H]1O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)

![N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)


![5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8491145.png)
![1-(Methanesulfonyl)-4-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]piperazine](/img/structure/B8491152.png)





![1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole](/img/structure/B8491180.png)

